molecular formula C11H13NO3S B1266412 S-Phenylmercapturic acid CAS No. 20640-68-0

S-Phenylmercapturic acid

Cat. No. B1266412
CAS RN: 20640-68-0
M. Wt: 239.29 g/mol
InChI Key: CICOZWHZVMOPJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

S-PMA is formed in the human body as a result of the metabolic processing of benzene. Benzene is metabolized to benzene oxide-oxepin, which then reacts with glutathione to form S-phenylglutathione. This metabolite undergoes further processing, leading to the formation of S-PMA, which is excreted in urine. This metabolic pathway highlights the body's defense mechanism against benzene toxicity, capturing the reactive intermediate (benzene oxide) and facilitating its excretion.

Molecular Structure Analysis

The molecular structure of S-PMA involves a phenyl group attached to a sulfur atom, which is further linked to a carbonyl group forming the mercapturic acid moiety. This structure is crucial for its biological activity and detection in urine as a biomarker for benzene exposure. The specific molecular interactions of S-PMA with analytical detection systems, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), underpin its reliable quantification in biomonitoring studies.

Chemical Reactions and Properties

S-PMA's chemical properties, including its reactivity and stability, are fundamental to its role as a biomarker. It is stable under acidic and neutral conditions, allowing for its detection in urine samples without significant degradation. The compound's reactivity with detection reagents in analytical methods, such as derivatization in chromatography, enhances its detectability and quantification accuracy.

Physical Properties Analysis

The physical properties of S-PMA, such as solubility in water and organic solvents, are important for its extraction and analysis from biological matrices. Its moderate polarity allows for efficient extraction from urine using techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE), facilitating its subsequent analysis by chromatographic and mass spectrometric methods.

Chemical Properties Analysis

S-PMA's chemical behavior, particularly its response to analytical procedures, is crucial for its detection and quantification. The compound's ionization under negative electrospray ionization conditions and its specific mass-to-charge (m/z) transitions are utilized in LC-MS/MS methods for sensitive and specific detection in urine samples. These analytical characteristics enable the differentiation of S-PMA from other urinary constituents and potential biomarkers.

Scientific Research Applications

Methods of Application or Experimental Procedures The level of urinary S-phenylmercapturic acid (U-SPMA) is determined using high-performance liquid chromatography/mass spectrography (HPLC/MS) method . The concentration of airborne benzene is also measured, and three segments are divided with different levels of exposure .

Results or Outcomes In a study conducted on Chinese shoe-making workers exposed to benzene at levels lower than 10 parts per million (ppm), good linearity of U-SPMA was observed within the range from 10 to 320 μg/L . The median U-SPMA concentrations were 49.55, 102.15, and 335.69 μg/gCr for exposure levels of <6.0, 6.0 to ≤ 10.0, and 10 to 32.5 mg/m3, respectively . A good linear correlation was found between U-SPMA levels and airborne benzene concentrations .

Methods of Application or Experimental Procedures Different laboratories use different methods for the quantitation of SPMA, including various types of liquid chromatography-mass spectrometry (LC-MS/MS) methods . These methods can yield different results depending on the pH conditions used during sample preparation . For instance, a precursor of SPMA, known as pre-SPMA, can dehydrate to SPMA at acidic pH .

Results or Outcomes An inter-laboratory comparison study found that the observed urinary SPMA concentrations were proportionally higher at lower pH . The method with the neutral preparation pH yielded results about 60% lower than the method using the most acidic conditions . The variability in results in human urine samples across methods is driven by the acid-mediated conversion of pre-SPMA to SPMA .

Safety And Hazards

When handling S-PMA, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-acetamido-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICOZWHZVMOPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344809
Record name 2-Acetamido-3-phenylsulfanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Phenylmercapturic acid

CAS RN

20640-68-0, 4775-80-8, 20614-68-0
Record name Cysteine, N-acetyl-S-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20640-68-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC17197
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetamido-3-phenylsulfanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Phenylmercapturic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
PB Farmer, B Kaur, J Roach, L Levy… - Chemico-biological …, 2005 - Elsevier
S-Phenylmercapturic acid (S-PMA), is a urinary metabolite of benzene, thought to be derived from the condensation product of benzene oxide with glutathione. S-PMA may be …
Number of citations: 61 www.sciencedirect.com
P Stommel, G Müller, W Stücker, C Verkoyen… - …, 1989 - academic.oup.com
… S-Phenylmercapturic acid (S-PMA) in the urine was determined by amino acid analysis. Phenol was measured by gas chromatography/mass spectrometry. In both cases the correlation …
Number of citations: 122 academic.oup.com
L Maestri, S Negri, M Ferrari, S Ghittori… - … in Mass Spectrometry …, 2005 - Wiley Online Library
A high‐performance liquid chromatography/single quadrupole mass spectrometry (LC/MS) method is described for the determination of urinary S‐phenylmercapturic acid (S‐PMA), a …
PJ Boogaard, NJ Van Sittert - Occupational and environmental …, 1995 - oem.bmj.com
OBJECTIVES--Comparison of the suitability of two minor urinary metabolites of benzene, trans,trans-muconic acid (tt-MA) and S-phenylmercapturic acid (S-PMA), as biomarkers for low …
Number of citations: 246 oem.bmj.com
S Feng, HJ Roethig, Q Liang, R Kinser, Y Jin… - Biomarkers, 2006 - Taylor & Francis
The objective was to evaluate the utility of urinary 1-hydroxypyrene (1-OHP), S-phenylmercapturic acid (S-PMA), trans,trans-muconic acid (t,t-MA), 3-methyladenine (3-MeAd), 3-…
Number of citations: 69 www.tandfonline.com
AA Melikian, Q Qu, R Shore, G Li, H Li, X Jin… - … of chromatography B, 2002 - Elsevier
… In this report we investigated correlation of urinary benzene metabolites, S-phenylmercapturic acid (S-PMA) and trans,trans-muconic acid (t,t-MA) with personal exposure levels on the …
Number of citations: 110 www.sciencedirect.com
NJ Van Sittert, PJ Boogaard… - Occupational and …, 1993 - oem.bmj.com
Recently, the determination of S-phenylmercapturic acid (S-PMA) in urine has been proposed as a suitable biomarker for the monitoring of low level exposures to benzene. In the study …
Number of citations: 132 oem.bmj.com
K Sterz, D Köhler, T Schettgen, G Scherer - Journal of Chromatography B, 2010 - Elsevier
… In benzene metabolism, pre-S-phenylmercapturic acid (pre-SPMA) is the precursor to S-phenylmercapturic acid (SPMA). Urinary pre-SPMA/SPMA ratios are variable. For the …
Number of citations: 33 www.sciencedirect.com
AA Melikian, R O'Connor, AK Prahalad, P Hu… - …, 1999 - academic.oup.com
… markers, we have developed a sensitive and specific liquid chromatographic–tandem mass spectrometric assay for simultaneous quantitation of urinary S-phenylmercapturic acid (S-…
Number of citations: 111 academic.oup.com
T Schettgen, A Musiol, A Alt, T Kraus - Journal of Chromatography B, 2008 - Elsevier
… S-phenylmercapturic acid is formed after conjugation of the highly reactive benzene oxide … ], [27] and – similar to S-phenylmercapturic acid – its determination has been proposed to be …
Number of citations: 87 www.sciencedirect.com

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